molecular formula C25H29N3O2 B2372925 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide CAS No. 941986-12-5

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide

Cat. No.: B2372925
CAS No.: 941986-12-5
M. Wt: 403.526
InChI Key: YDYGTBWPELXOQL-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide is a synthetic organic compound characterized by a naphthamide core linked to a morpholinoethyl group and a 4-(dimethylamino)phenyl substituent. The molecule integrates three distinct structural motifs:

  • Morpholinoethyl group: A six-membered morpholine ring attached via an ethyl chain, which may improve solubility and metabolic stability.
  • 4-(Dimethylamino)phenyl group: A substituted aromatic ring with a dimethylamino group, contributing to electron-donating properties and basicity.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-27(2)21-12-10-20(11-13-21)24(28-14-16-30-17-15-28)18-26-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,14-18H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYGTBWPELXOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Before delving into preparation methods, understanding the physical and chemical properties of the target compound is essential for developing effective synthetic strategies.

Property Value
CAS Number 941986-12-5
Molecular Formula C₂₅H₂₉N₃O₂
Molecular Weight 403.526 g/mol
IUPAC Name N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide
InChI Key YDYGTBWPELXOQL-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4

The compound contains three nitrogen atoms and two oxygen atoms, providing potential hydrogen bond acceptor sites. The naphthalene and dimethylaminophenyl groups contribute to its aromatic character and potential π-π stacking interactions.

Retrosynthetic Analysis

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide can be approached through retrosynthetic analysis, breaking down the molecule into simpler components.

Key Disconnections

The primary disconnection is the amide bond between the 1-naphthoyl group and the 2-(4-(dimethylamino)phenyl)-2-morpholinoethyl amine:

  • 1-Naphthoic acid + 2-(4-(dimethylamino)phenyl)-2-morpholinoethyl amine → this compound

  • The 2-(4-(dimethylamino)phenyl)-2-morpholinoethyl amine component can be further disconnected to simpler precursors:

    • 4-(Dimethylamino)benzaldehyde
    • Morpholine
    • Cyanide source (for introduction of the ethylamine linker)

This retrosynthetic approach provides a logical foundation for developing practical synthetic routes.

Method 1: Direct Amide Coupling Approach

Reagents and Materials

Reagent Role
1-Naphthoic acid Acyl component
2-(4-(Dimethylamino)phenyl)-2-morpholinoethylamine Amine component
Coupling reagent (EDC, HATU, or PyBOP) Activating agent
HOBt or HOAt Additive to minimize racemization
DIPEA or triethylamine Base
Dichloromethane or DMF Solvent

Synthetic Procedure

The synthesis of this compound via direct amide coupling can be achieved through the following steps:

  • Preparation of the reaction mixture : Dissolve 1-naphthoic acid (1.0 equiv.) in anhydrous dichloromethane or N,N-dimethylformamide at room temperature under inert atmosphere.

  • Activation of carboxylic acid : Add the coupling reagent (EDC or HATU, 1.2 equiv.) and HOBt (1.2 equiv.) to the solution, followed by DIPEA (2.0 equiv.). Allow the mixture to stir for 30 minutes to activate the carboxylic acid.

  • Addition of amine component : Add 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine (1.0 equiv.) dissolved in dichloromethane dropwise to the activated acid solution.

  • Reaction completion : Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography or HPLC.

  • Workup : Dilute the reaction mixture with dichloromethane, wash with aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

This method typically yields the desired product in 65-75% yield after purification.

Method 2: Synthesis via Activated Acyl Derivatives

Using Acid Chloride Intermediate

An alternative approach involves converting 1-naphthoic acid to its corresponding acid chloride before reaction with the amine.

Reagent Role
1-Naphthoic acid Starting material
Thionyl chloride or oxalyl chloride Chlorinating agent
2-(4-(Dimethylamino)phenyl)-2-morpholinoethylamine Amine component
Triethylamine Base
Dichloromethane Solvent
Preparation of 1-Naphthoyl Chloride
  • Place 1-naphthoic acid (1.0 equiv.) in a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser.
  • Add anhydrous dichloromethane followed by thionyl chloride (3.0 equiv.).
  • Heat the mixture at reflux for 2-3 hours until gas evolution ceases.
  • Remove excess thionyl chloride and solvent under reduced pressure to obtain 1-naphthoyl chloride.
Amide Formation
  • Dissolve the freshly prepared 1-naphthoyl chloride in anhydrous dichloromethane and cool to 0°C.
  • Add triethylamine (2.0 equiv.) followed by dropwise addition of 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine (1.0 equiv.) in dichloromethane.
  • Allow the mixture to warm to room temperature and stir for 4-6 hours.
  • Work up and purify as described in Method 1.

This method potentially offers higher yields (70-85%) and faster reaction times but may lead to more byproducts due to the high reactivity of the acid chloride.

Optimization of Reaction Conditions

Effect of Coupling Reagents on Yield and Purity

Different coupling reagents significantly impact the yield and purity of the final amide product. Below is a comparison of commonly used reagents:

Coupling Reagent Typical Yield (%) Advantages Limitations
EDC/HOBt 65-70 Water-soluble byproducts, mild conditions Slower reaction rate
HATU/HOAt 75-85 Higher yields, faster reactions More expensive, less atom-economical
PyBOP/HOBt 70-75 Less racemization, good for sterically hindered systems Requires longer reaction times
T3P 70-80 One-pot procedure, high purity Moisture sensitive

Solvent Effects

The choice of solvent influences reaction rate, yield, and product purity:

Solvent Advantages Disadvantages
Dichloromethane Good solubility, easy workup Limited for some coupling reagents
DMF Excellent solubility for reagents Difficult to remove, high boiling point
THF Good solubility, moderate polarity Peroxide formation concerns
Acetonitrile Good solubility, easier removal than DMF May not dissolve all substrates

Temperature and Reaction Time Optimization

Optimization studies indicate that:

  • Room temperature reactions (20-25°C) typically proceed well but require 12-24 hours for completion
  • Slight warming (30-40°C) can reduce reaction time to 6-8 hours without significant side product formation
  • Cooling to 0-5°C during addition of reagents minimizes side reactions when using highly reactive intermediates such as acid chlorides

Purification and Characterization

Purification Techniques

The crude this compound requires purification to obtain analytically pure material suitable for further applications.

Technique Conditions Comments
Column Chromatography Silica gel, ethyl acetate/hexane gradient Most common method, good resolution
Recrystallization Ethanol or ethyl acetate/hexane High purity but potential yield loss
Preparative HPLC 40-80% acetonitrile with 0.1% TFA Highest purity, used for analytical standards

Analytical Characterization

Complete characterization of the synthesized compound involves multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR confirm the structure and purity
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides molecular formula confirmation
  • Infrared Spectroscopy : Confirms the presence of key functional groups, particularly the amide C=O stretch
  • High-Performance Liquid Chromatography (HPLC) : Determines purity percentages
  • Elemental Analysis : Confirms the elemental composition

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced amine forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced amine forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound to two structurally related molecules from the provided evidence (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Evidence Reference
Target Compound : N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide 1-Naphthamide Morpholinoethyl, 4-(dimethylamino)phenyl Bioactive molecules, drug discovery (inferred) N/A
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polymer synthesis (polyimides)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazol Chlorophenyl, morpholinoacetamide Research chemical (e.g., kinase inhibition)

Structural Analysis

  • Core Heterocycles :

    • The target compound employs a 1-naphthamide core, which offers a larger aromatic surface area compared to the phthalimide () or thiazol () cores. This may enhance interactions with hydrophobic binding pockets in biological targets.
    • 3-Chloro-N-phenyl-phthalimide () utilizes a phthalimide ring, commonly used in high-performance polymers due to thermal stability .
    • The thiazol ring in ’s compound is prevalent in bioactive molecules, such as kinase inhibitors, due to its ability to participate in hydrogen bonding .
  • Substituent Effects: The morpholino group in both the target compound and ’s molecule likely improves aqueous solubility compared to the chloro and phenyl groups in ’s compound. However, the dimethylamino group in the target may increase lipophilicity relative to the chlorophenyl group in . The chloro substituent in and enhances electrophilicity, which is critical in polymer crosslinking () or modulating electronic properties in drug-like molecules ().

Functional and Application-Based Comparison

  • Polymer Chemistry: 3-Chloro-N-phenyl-phthalimide () is a monomer for polyimide synthesis, valued for its thermal and chemical resistance . The target compound’s naphthamide core lacks the anhydride functionality required for polymer formation, limiting its utility in this domain.
  • However, the target’s dimethylamino group may confer unique pharmacokinetic properties, such as altered membrane permeability or pKa.
  • Solubility and Stability: Morpholino-containing compounds (target and ) are generally more water-soluble than purely aromatic systems (). However, the target’s naphthamide core could reduce solubility compared to ’s thiazol ring.

Research Findings and Limitations

  • Key Insights :

    • The target compound’s structural complexity positions it as a candidate for drug discovery, particularly in targeting proteins requiring extended aromatic interactions.
    • highlights the importance of halogen substituents (e.g., chloro) in polymer applications, which are absent in the target.
  • Limitations: No direct data on the target compound’s synthesis, bioactivity, or physical properties are provided in the evidence. Comparisons rely on structural extrapolation. ’s compound (95% purity) is marked as a research chemical, but its specific biological data are unavailable .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a naphthalene core linked to a morpholinoethyl group and a dimethylaminophenyl moiety. Its molecular formula is C20H26N2OC_{20}H_{26}N_{2}O with a molecular weight of approximately 314.44 g/mol. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Monoamine Transporters : Compounds with similar structures have been shown to affect the serotonin transporter (SERT), which plays a crucial role in neurotransmission and is a target for many antidepressants . The interaction with SERT can lead to increased serotonin levels in the synaptic cleft, potentially alleviating symptoms of depression.
  • Cholinesterase Inhibition : Some studies suggest that related compounds may act as selective inhibitors of butyrylcholinesterase (BChE), which could have implications in treating neurodegenerative diseases like Alzheimer's . Inhibition of BChE can enhance cholinergic signaling by preventing the breakdown of acetylcholine.

Efficacy in Cellular Models

Several studies have explored the biological activity of this compound in vitro:

  • Neuroprotective Effects : In cellular models exposed to amyloid-beta (Aβ) toxicity, compounds exhibiting similar structures have demonstrated protective effects, improving cell viability significantly compared to untreated controls . This suggests potential applications in neuroprotection.
  • Antifungal Activity : Some derivatives have shown antifungal properties against various strains, indicating that structural modifications can lead to enhanced biological activity against pathogens .

Case Studies

  • Antidepressant Activity : A study involving the compound's analogs demonstrated significant antidepressant-like effects in animal models, correlating with increased serotonin levels. The results support its potential as a therapeutic agent for mood disorders.
  • Inhibition Studies : A series of inhibition assays revealed that certain derivatives could inhibit BChE with varying degrees of potency, suggesting that modifications to the chemical structure can enhance selectivity and efficacy against cholinesterases .

Data Table: Biological Activity Overview

Study FocusFindingsReference
SERT InteractionIncreased serotonin uptake; potential antidepressant effects
Cholinesterase InhibitionSelective inhibition observed; potential for Alzheimer's therapy
Antifungal ActivityEffective against multiple fungal strains
Neuroprotective EffectsImproved cell viability in Aβ-exposed models

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.5 ppm (naphthyl protons), δ 3.4–4.2 ppm (morpholine and ethyl protons), and δ 2.8–3.1 ppm (dimethylamino groups) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm confirm the amide bond .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the theoretical mass (±0.001 Da) .
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .

What strategies are effective in resolving low yield issues during the amidation step?

Q. Advanced

  • Catalyst Optimization : Replace DCC with HATU or EDC·HCl for better activation efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to improve reagent solubility .
  • Temperature Control : Lower reaction temperatures (e.g., 0°C) reduce racemization in chiral intermediates .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts and adjust protecting groups if needed .

How does the morpholinoethyl moiety influence the compound’s interaction with biological targets?

Advanced
The morpholine ring enhances:

  • Hydrogen Bonding : Oxygen atoms interact with active-site residues (e.g., kinases or GPCRs) .
  • Solubility : Increased polarity improves aqueous solubility, critical for in vitro assays .
  • Conformational Rigidity : Restricts rotational freedom, optimizing binding affinity .

Methodology : Molecular docking (AutoDock Vina) and MD simulations predict binding modes .

What experimental approaches can elucidate the mechanism of action in cellular assays?

Q. Advanced

Target Identification :

  • Pull-down assays with biotinylated probes .
  • Kinase profiling panels (e.g., Eurofins DiscoverX) .

Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects .

Validation : CRISPR/Cas9 knockout of putative targets to confirm activity loss .

How should contradictory solubility data from different solvent systems be analyzed?

Q. Advanced

  • Hansen Solubility Parameters : Calculate δD, δP, δH to rationalize solvent compatibility .
  • Polymorph Screening : Use differential scanning calorimetry (DSC) to detect crystalline forms with varying solubility .
  • Statistical Modeling : Multivariate analysis (e.g., PCA) identifies outliers in experimental replicates .

What are the best practices for ensuring purity and stability during long-term storage?

Q. Basic

  • Storage Conditions : Argon atmosphere, −20°C, and desiccants (silica gel) prevent hydrolysis .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/w for oxidation-prone morpholine groups .

How can computational chemistry tools aid in predicting the reactivity of the dimethylamino phenyl group?

Q. Advanced

  • DFT Calculations : Gaussian 09 simulations predict electrophilic substitution sites (e.g., para positions) .
  • Frontier Molecular Orbital (FMO) Analysis : HOMO/LUMO gaps indicate susceptibility to nucleophilic attack .
  • pKa Prediction : Software like MarvinSuite estimates basicity (pKa ~8.5) to guide pH-dependent reactions .

What in vitro models are suitable for assessing pharmacokinetic properties?

Q. Advanced

  • Permeability : Caco-2 cell monolayers evaluate intestinal absorption (Papp >1×10⁻⁶ cm/s) .
  • Metabolic Stability : Liver microsomal assays (human/rat) measure half-life (t₁/₂) via LC-MS/MS .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free fraction .

How do steric and electronic effects of substituents on the naphthamide ring alter bioactivity?

Q. Advanced

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity, enhancing covalent binding .
    • Steric Hindrance (e.g., Cl at C-5) : Reduces off-target interactions but may lower solubility .
  • Assays : Compare IC₅₀ values in enzyme inhibition or MIC in antimicrobial assays across analogs .

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